N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring fused with an isoxazole ring, along with phenyl and fluorophenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of the phenyl and fluorophenyl groups. Common reagents used in these reactions include various halogenated compounds, catalysts, and solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure high yield and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
N~4~-(3,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(3-氯-4-氟苯基)-4-氟-3,5-二甲基苯磺酰胺
- N-(3,5-DIMETHYLPHENYL)-4-FLUOROBENZENESULFONAMIDE .
Uniqueness
N~4~-(3,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the fused pyridine and isoxazole rings, and the presence of both phenyl and fluorophenyl groups. These features contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H18FN3O2 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H18FN3O2/c1-12-8-13(2)10-17(9-12)24-21(27)18-11-19(15-4-6-16(23)7-5-15)25-22-20(18)14(3)26-28-22/h4-11H,1-3H3,(H,24,27) |
InChI Key |
OLESZCALEUDNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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